1-Cyclobutyl-4-prolylpiperazine

Descripción general

Descripción

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Aplicaciones Científicas De Investigación

Cancer Research and Drug Design

“1-Cyclobutyl-4-prolylpiperazine” has been utilized in the design and synthesis of pyrazine-based small molecules with potential anticancer properties. By optimizing the known inhibitor SHP099 with this compound as a linker, researchers have been able to target the SHP2 protein, which is closely related to cancer . The SHP2 protein is part of the protein tyrosine phosphatases (PTPs) family, which plays a significant role in cell proliferation, diversity, migration, and metabolism .

Development of Cytotoxic Agents

The introduction of “1-Cyclobutyl-4-prolylpiperazine” in the structure-based drug design has led to the discovery of new cytotoxic agents. These agents are designed to be active against cancer cells, providing a new avenue for the treatment of cancer patients .

Herbicidal Activity

Pyrazine derivatives, including those synthesized using “1-Cyclobutyl-4-prolylpiperazine”, have shown potential in herbicidal activity. These compounds could be used to develop new herbicides that target specific pathways in plant metabolism .

Flavor and Aroma in Foods

Alkylpyrazines, which can be synthesized from “1-Cyclobutyl-4-prolylpiperazine”, are known for their aromatic properties. They contribute to the taste and aroma of various foods, including coffee and wines, and are formed during the cooking of foods via Maillard reactions .

Pharmaceutical Applications

The pyrazine ring, which can be constructed using “1-Cyclobutyl-4-prolylpiperazine”, is a crucial scaffold in many clinically used drugs. It exhibits various therapeutic applications due to its presence in compounds associated with other scaffolds like pyrrole, pyrazole, imidazole, triazole, and others .

Synthesis of Novel Complexes

“1-Cyclobutyl-4-prolylpiperazine” can be used in the synthesis of novel complexes with potential applications in various scientific fields. These complexes might have unique properties that could be explored for new uses in materials science or chemical engineering .

Mecanismo De Acción

Target of Action

1-Cyclobutyl-4-prolylpiperazine, also known as CPP, is thought to be a modulator of the GABAergic system. The GABAergic system plays a fundamental role in the regulation of neural networks. More specifically, the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer .

Mode of Action

The SHP2 protein is a non-receptor protein which is constituted from two N-terminal Src homology 2 domains, a PTP domain, and a C-terminal tail .

Biochemical Pathways

The activation of the Protein Tyrosine Phosphatases pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade . The SHP2 protein belongs to the protein tyrosine phosphatases group of enzymes .

Direcciones Futuras

Propiedades

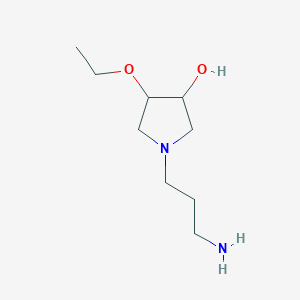

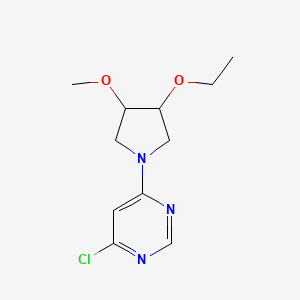

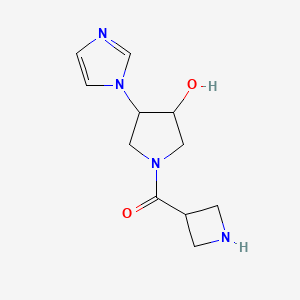

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c17-13(12-5-2-6-14-12)16-9-7-15(8-10-16)11-3-1-4-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQROJXUTSLFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.